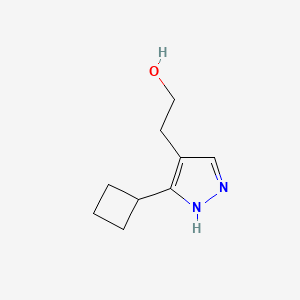
2-(3-cyclobutyl-1H-pyrazol-4-yl)ethan-1-ol
描述
2-(3-cyclobutyl-1H-pyrazol-4-yl)ethan-1-ol is an organic compound featuring a pyrazole ring substituted with a cyclobutyl group at the 3-position and an ethan-1-ol group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyclobutyl-1H-pyrazol-4-yl)ethan-1-ol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Cyclobutyl group introduction: The cyclobutyl group can be introduced via a cycloaddition reaction or through the use of cyclobutyl halides in a nucleophilic substitution reaction.
Ethan-1-ol group addition: The ethan-1-ol group can be introduced through a Grignard reaction or by using an appropriate alcohol derivative in a substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(3-cyclobutyl-1H-pyrazol-4-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The hydroxyl group in the ethan-1-ol moiety can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.
Major Products Formed
Oxidation: Formation of 2-(3-cyclobutyl-1H-pyrazol-4-yl)ethanal or 2-(3-cyclobutyl-1H-pyrazol-4-yl)ethanoic acid.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of various substituted ethan-1-ol derivatives.
科学研究应用
2-(3-cyclobutyl-1H-pyrazol-4-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of novel materials with unique properties, such as polymers or coordination complexes.
Biological Studies: The compound can be used in studies investigating the biological activity of pyrazole derivatives, including their antimicrobial, anti-inflammatory, and anticancer properties.
作用机制
The mechanism of action of 2-(3-cyclobutyl-1H-pyrazol-4-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pyrazole ring is known to interact with various biological targets, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
2-(3-cyclopropyl-1H-pyrazol-4-yl)ethan-1-ol: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
2-(3-cyclohexyl-1H-pyrazol-4-yl)ethan-1-ol: Similar structure but with a cyclohexyl group instead of a cyclobutyl group.
2-(3-phenyl-1H-pyrazol-4-yl)ethan-1-ol: Similar structure but with a phenyl group instead of a cyclobutyl group.
Uniqueness
The uniqueness of 2-(3-cyclobutyl-1H-pyrazol-4-yl)ethan-1-ol lies in the presence of the cyclobutyl group, which can impart distinct steric and electronic properties compared to other similar compounds
属性
IUPAC Name |
2-(5-cyclobutyl-1H-pyrazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c12-5-4-8-6-10-11-9(8)7-2-1-3-7/h6-7,12H,1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNBWWUOWOUIAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(C=NN2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 6-amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1482194.png)
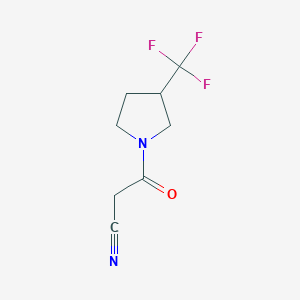
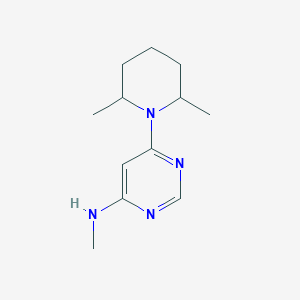
![2-(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1482199.png)
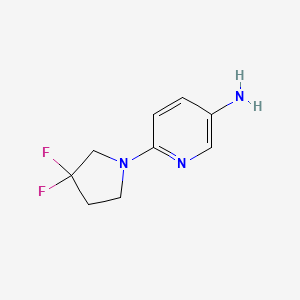
![2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B1482203.png)
![2-(Pyrazin-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482205.png)
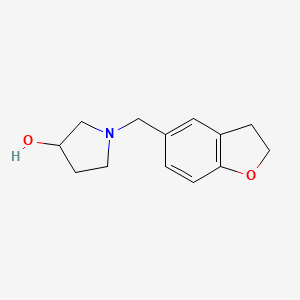

![5-(Azetidin-3-yloxy)-[1,3,4]thiadiazol-2-ylamine hydrochloride](/img/structure/B1482208.png)
![(6-phenyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482209.png)
![N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride](/img/structure/B1482210.png)
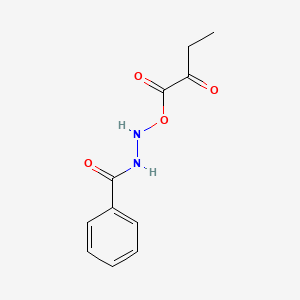
![7-(azidomethyl)-1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482212.png)
